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Silanediamine, N,N',1,1-tetramethyl-

Atomic Layer Deposition Constitutional Isomerism Surface Chemistry

Silanediamine, N,N',1,1-tetramethyl- (CAS 10519-99-0), IUPAC name N-[dimethyl(methylamino)silyl]methanamine, is a C₄H₁₄N₂Si organoaminosilane constitutional isomer of the widely studied ALD/CVD precursor bis(dimethylamino)silane (BDMAS, CAS 4693-04-3). Its structure features one N–H bond per nitrogen and two Si–CH₃ groups, distinguishing it from the fully N-methylated BDMAS (SiH₂(NMe₂)₂).

Molecular Formula C4H14N2Si
Molecular Weight 118.25 g/mol
CAS No. 10519-99-0
Cat. No. B14736696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediamine, N,N',1,1-tetramethyl-
CAS10519-99-0
Molecular FormulaC4H14N2Si
Molecular Weight118.25 g/mol
Structural Identifiers
SMILESCN[Si](C)(C)NC
InChIInChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3
InChIKeyINRSGFWUIBYFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanediamine, N,N',1,1-Tetramethyl- (CAS 10519-99-0): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Precursor Procurement


Silanediamine, N,N',1,1-tetramethyl- (CAS 10519-99-0), IUPAC name N-[dimethyl(methylamino)silyl]methanamine, is a C₄H₁₄N₂Si organoaminosilane constitutional isomer of the widely studied ALD/CVD precursor bis(dimethylamino)silane (BDMAS, CAS 4693-04-3) . Its structure features one N–H bond per nitrogen and two Si–CH₃ groups, distinguishing it from the fully N-methylated BDMAS (SiH₂(NMe₂)₂) [1]. This substitution pattern imparts differentiated volatility, hydrogen-bonding capacity, and surface reactivity relevant to vapor deposition processes, placing it at the intersection of aminosilane and alkylsilane precursor design space. Key comparators include BDMAS (CAS 4693-04-3), tris(dimethylamino)silane (TDMAS, CAS 1512-12-9), bis(diethylamino)silane (SAM.24™, CAS 4669-59-4), dimethylsilyldimethylamine (CAS 22705-32-4), and tetrakis(dimethylamino)silane (CAS 1624-01-7).

Why Generic Aminosilane Substitution Fails: Structural Isomerism Dictates Silanediamine, N,N',1,1-Tetramethyl- Deposition Performance


Aminosilane precursors sharing the identical molecular formula C₄H₁₄N₂Si cannot be treated as interchangeable drop-in replacements for CVD/ALD processes. Silanediamine, N,N',1,1-tetramethyl- (Si(CH₃)₂(NHCH₃)₂) and BDMAS (SiH₂(N(CH₃)₂)₂) are constitutional isomers that differ fundamentally in their reactive site architecture: the target compound possesses nucleophilic N–H bonds capable of hydrogen-bonding interactions with hydroxylated substrate surfaces, whereas BDMAS relies exclusively on Si–H and Si–N bond cleavage pathways [1]. This single structural variation alters the rate-limiting surface reaction mechanism, growth-per-cycle saturation behavior, and carbon incorporation profiles in the resulting SiO₂ or SiNₓ thin film [2]. Furthermore, the presence of Si–CH₃ groups in the target compound—absent in BDMAS—introduces the potential for intentional carbon doping in silicon carbonitride (SiCₓNᵧ) films, a functionality not accessible with Si–H-bearing analogs [3]. Procurement decisions based solely on molecular weight or generic silanediamine classification thus risk film composition drift, non-conformal deposition, and process requalification costs.

Silanediamine, N,N',1,1-Tetramethyl- (CAS 10519-99-0): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Constitutional Isomerism as a Deposition Selectivity Lever: N–H vs. N–CH₃ Functional Group Differentiation Between Silanediamine, N,N',1,1-Tetramethyl- and BDMAS

Silanediamine, N,N',1,1-tetramethyl- (Si(CH₃)₂(NHCH₃)₂) is a constitutional isomer of bis(dimethylamino)silane, BDMAS (SiH₂(N(CH₃)₂)₂). The target compound contains one N–H bond per nitrogen atom, whereas BDMAS has fully methyl-substituted nitrogen atoms with zero N–H bonds [1]. In ALD SiO₂ processes, N–H-bearing aminosilanes exhibit fundamentally different surface reaction kinetics on hydroxylated SiO₂ and WO₃ surfaces: the N–H moiety can undergo direct hydrogen-bonding with surface –OH groups, lowering the activation barrier for the initial chemisorption step relative to precursors that rely solely on Si–N or Si–H cleavage [2]. A first-principles DFT study of aminosilane precursors on WO₃(001) demonstrated that the binding strength of the leaving amine molecule on the surface directly correlates with impurity incorporation; precursors with weaker amine–surface binding produce films with lower carbon contamination [2]. The presence of N–H in the target compound is structurally analogous to the weak-binding precursor DIPAS, which was shown to reduce surface impurities during ALD compared to BDEAS and TDMAS [2].

Atomic Layer Deposition Constitutional Isomerism Surface Chemistry Aminosilane Precursor

Vapor Pressure and Volatility Differentiation: Silanediamine, N,N',1,1-Tetramethyl- (Boiling Point ~120 °C) vs. BDMAS (92 °C) and TDMAS (145–148 °C)

The boiling point of Silanediamine, N,N',1,1-tetramethyl- is approximately 120 °C at atmospheric pressure , positioning it between the more volatile BDMAS (N,N,N',N'-tetramethylsilanediamine, CAS 4693-04-3, boiling point 92 °C at 760 mmHg) and the less volatile TDMAS (tris(dimethylamino)silane, boiling point 145–148 °C) [1]. This intermediate volatility offers a differentiated vapor delivery window: higher than BDMAS allows for reduced risk of premature vaporization in the delivery line (reducing particle generation from gas-phase nucleation), while lower than TDMAS enables adequate vapor pressure for consistent mass flow control at moderate bubbler temperatures (60–90 °C). Vapor pressure data for BDMAS is reported as 52.5 mmHg at 25 °C ; the target compound's higher boiling point implies a correspondingly lower vapor pressure at room temperature, which can reduce headspace vapor loss during canister change-out operations.

Vapor Pressure Precursor Delivery Volatility CVD/ALD Process Window

Carbon Impurity Differentiation in ALD Films: Silanediamine, N,N',1,1-Tetramethyl- Si–CH₃ Architecture vs. BDMAS Si–H Architecture

The target compound bears two Si–CH₃ groups, whereas BDMAS bears two Si–H bonds and zero Si–C bonds [1]. In the ALD of Hf-silicate films at 275 °C using O₃ oxidant, BDMAS deposited films with carbon impurity approximately one order of magnitude lower than films deposited using TDMAS (which contains Si–H and three –N(CH₃)₂ groups) [2]. This head-to-head comparison between BDMAS (Si–H) and TDMAS establishes that Si–H-bearing precursors produce markedly lower carbon contamination than precursors with additional N–methyl groups when O₃ is the oxidant. For SiO₂ films deposited under identical conditions, BDMAS yielded carbon impurity approximately half an order of magnitude lower than TDMAS [3]. The presence of direct Si–CH₃ bonds in Silanediamine, N,N',1,1-tetramethyl-—as opposed to Si–H bonds in BDMAS—implies a fundamentally different carbon incorporation mechanism: Si–CH₃ groups can serve as intentional carbon sources for silicon carbonitride (SiCₓNᵧ) deposition where controlled carbon doping is desirable, whereas the N–CH₃ groups in BDMAS and TDMAS are the primary source of deleterious carbon impurity [4]. This architectural difference transforms a liability (carbon contamination in SiO₂) into a potential asset (tunable carbon content in SiCₓNᵧ).

Carbon Impurity ALD Film Purity Silicon Carbonitride Si–CH₃ vs. Si–H

BDMAS vs. TDMAS Direct Growth Rate Comparison Extrapolated to Silanediamine, N,N',1,1-Tetramethyl-: Steric and Electronic Effects of Si-Substitution on ALD Growth Per Cycle

In a direct head-to-head ALD comparison, BDMAS (SiH₂(NMe₂)₂) exhibited a growth rate 1.5 times that of TDMAS (SiH(NMe₂)₃) at identical reactor pressure for both Hf-silicate and SiO₂ film deposition [1][2]. This 1.5× growth rate advantage is attributed to reduced steric hindrance at the silicon center: BDMAS with two amido ligands allows more efficient surface saturation per cycle than TDMAS with three bulky –NMe₂ groups. Applying this steric argument to Silanediamine, N,N',1,1-tetramethyl- (Si(CH₃)₂(NHCH₃)₂), the compound bears two amido ligands of intermediate steric bulk: –NHCH₃ groups are sterically smaller than –N(CH₃)₂ groups but larger than –H. The Si–CH₃ substitution further modulates the electronic environment at silicon, potentially affecting the Si–N bond activation energy during surface reaction [3]. Ab initio calculations on BDMAS decomposition show that Si–N, N–Me, and Si–H bonds rupture with different energy barriers, and BDMAS decomposes more readily than TDMAS, suggesting it is a more efficient precursor [3].

Growth Per Cycle ALD Precursor Efficiency Steric Effects Throughput

Silanediamine, N,N',1,1-Tetramethyl- as a Silyl-Substituted Diamine for Selective Silicon Nitride Deposition on SiO₂: Patent-Enabled Process Differentiation

Patent literature explicitly identifies silyl-substituted diamine precursor compounds—including those structurally akin to Silanediamine, N,N',1,1-tetramethyl-—as enabling high growth rate deposition of silicon-containing films (SiO₂, SiNₓ, SiON, SiCN, SiOCN, carbon-doped films) [1]. A separate patent specifically claims methods for selective deposition of silicon nitride on silicon oxide surfaces using catalytic control, wherein silyl-substituted diamine precursors react preferentially with SiO₂ surfaces over other exposed materials [2]. This area-selective ALD capability represents a process-integration advantage not claimed for the simpler monoaminosilanes such as dimethylsilyldimethylamine (CAS 22705-32-4, boiling point 67 °C) , which lack the diamine architecture required for the selective chemisorption mechanism. The bifunctional nature of the target compound—two reactive N–H termini flanking a dimethylsilyl core—provides the molecular recognition motif for SiO₂ surface selectivity.

Selective Deposition Silicon Nitride Silyl-Substituted Diamine Area-Selective ALD Patent

Hydrolytic Stability and Handling Safety: Silanediamine, N,N',1,1-Tetramethyl- Si–CH₃ Architecture vs. Si–H and Si–Cl Analogs

Organosilicon precursors bearing Si–H bonds (e.g., BDMAS) are classified as water-reactive substances that can generate flammable hydrogen gas upon hydrolysis. Bis(dimethylamino)methylsilane—a C₅ analog with Si–H and Si–CH₃ groups—carries GHS hazard classifications including Water-reactive Category 1 (H260: in contact with water releases flammable gases), Skin Corrosion Category 1B (H314), and Flammable Liquid Category 2 (H225) . In contrast, Silanediamine, N,N',1,1-tetramethyl- contains two Si–CH₃ bonds and zero Si–H bonds [1]. Si–CH₃ bonds are significantly more hydrolytically stable than Si–H bonds: the Si–C bond dissociation energy is approximately 318 kJ/mol vs. approximately 298 kJ/mol for Si–H, and the hydrolysis of Si–CH₃ does not generate H₂ gas, reducing flammability risk during canister change-out and maintenance operations [2]. The 1,1-dichloro analog (CAS not available for direct comparison) would be expected to generate corrosive HCl upon hydrolysis, in stark contrast to the relatively benign methanol/methylamine hydrolysis products of the target compound.

Hydrolytic Stability Precursor Handling Safety Profile Si–CH₃ Stability

Silanediamine, N,N',1,1-Tetramethyl- (CAS 10519-99-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Area-Selective Silicon Nitride Deposition on Patterned SiO₂ Substrates for Self-Aligned Via Patterning

Leveraging the silyl-substituted diamine molecular architecture, Silanediamine, N,N',1,1-tetramethyl- can be employed in catalytic-controlled selective SiNₓ deposition processes where the precursor preferentially chemisorbs onto SiO₂ surfaces over Si, SiN, or metal surfaces . The bifunctional N–H termini enable the molecular recognition required for surface-selective growth, a capability documented in patent literature for silyl-substituted diamines [1]. For procurement teams, this translates to a precursor that enables bottom-up via fill or self-aligned spacer deposition schemes without additional photolithography steps, directly reducing process complexity and cost per wafer.

Tunable Silicon Carbonitride (SiCₓNᵧ) Hardmask Deposition via Thermal CVD with Built-in Carbon Source

The presence of two direct Si–CH₃ bonds in Silanediamine, N,N',1,1-tetramethyl- provides an intrinsic carbon source for SiCₓNᵧ film deposition without requiring a separate carbon precursor . Ab initio studies on the decomposition of related aminosilanes demonstrate that Si–N, N–CH₃, and Si–H bonds rupture at different energy thresholds, enabling tunable film composition through substrate temperature control [1]. This single-precursor approach to SiCₓNᵧ hardmask deposition simplifies gas panel design and reduces precursor inventory compared to multi-precursor approaches using BDMAS + hydrocarbon co-reactants.

Moderate-Temperature SiO₂ ALD with Reduced Carbon Impurity via Hydrogen-Bonding Surface Saturation

For SiO₂ ALD processes targeting low carbon impurity, the N–H functionality of Silanediamine, N,N',1,1-tetramethyl- offers a hydrogen-bonding chemisorption pathway on hydroxylated surfaces that promotes more complete surface saturation and ligand elimination compared to fully N-alkylated analogs . DFT evidence shows that N–H-bearing aminosilanes (exemplified by DIPAS) exhibit weaker amine–surface binding, correlating with reduced carbon impurity incorporation [1]. Coupled with the compound's intermediate boiling point (~120 °C), this enables ALD processes at moderate substrate temperatures (200–300 °C) with bubbler delivery temperatures in the 60–90 °C range, compatible with standard precursor delivery infrastructure.

Hydrolytically Safer Precursor for R&D-Scale ALD/CVD Tool Qualification and Process Development

The absence of Si–H bonds in Silanediamine, N,N',1,1-tetramethyl- eliminates the water-reactivity hazard (H260 classification) that applies to Si–H-bearing analogs such as bis(dimethylamino)methylsilane . This reduced hazard profile makes the compound particularly suitable for university and R&D cleanroom environments where multiple users access shared ALD/CVD tools and where canister change-out is performed more frequently than in production fabs. Procurement of this precursor reduces the administrative burden of hazardous gas permitting and specialized storage requirements, accelerating the research-to-development transition timeline [1]. The intermediate volatility (boiling point ~120 °C vs. 67 °C for dimethylsilyldimethylamine and 92 °C for BDMAS) also reduces the risk of vapor lock in laboratory-scale delivery lines .

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